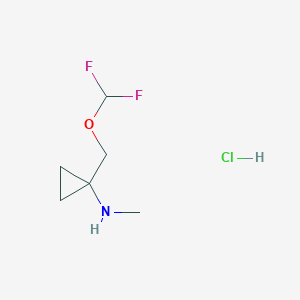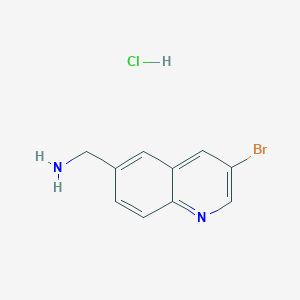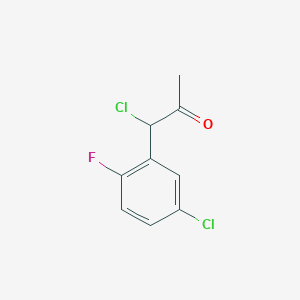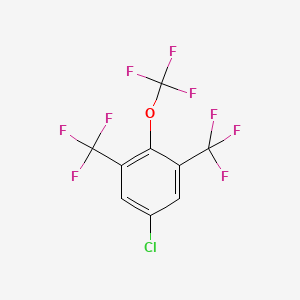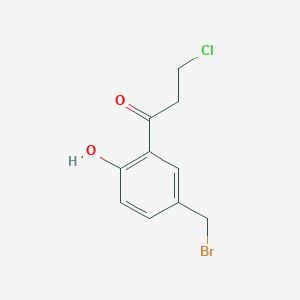
1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one is an organic compound that features a bromomethyl group, a hydroxyphenyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 2-hydroxybenzaldehyde, followed by a series of reactions to introduce the chloropropanone group. The reaction conditions often involve the use of bromine or brominating agents like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyphenyl group can be oxidized to form quinones, while the chloropropanone moiety can undergo reduction to form alcohols.
Condensation Reactions: The compound can participate in aldol condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones .
Scientific Research Applications
1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 1-(5-Bromomethyl-2-hydroxyphenyl)-2-chloropropan-1-one
- 1-(5-Bromomethyl-2-hydroxyphenyl)-3-chloropropan-2-one
- 1-(5-Bromomethyl-2-hydroxyphenyl)-3-chloropropan-1-ol
Uniqueness: 1-(5-(Bromomethyl)-2-hydroxyphenyl)-3-chloropropan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H10BrClO2 |
|---|---|
Molecular Weight |
277.54 g/mol |
IUPAC Name |
1-[5-(bromomethyl)-2-hydroxyphenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c11-6-7-1-2-9(13)8(5-7)10(14)3-4-12/h1-2,5,13H,3-4,6H2 |
InChI Key |
ZCWWKJBXURHJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S,4S,5R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B14042545.png)
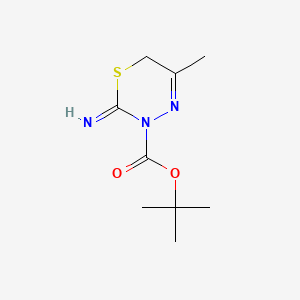



![Methyl 2-[(oxetan-3-yl)amino]acetate](/img/structure/B14042575.png)
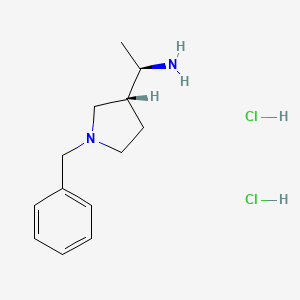
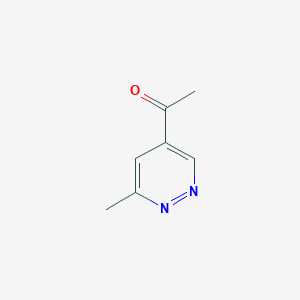
![3-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14042590.png)
